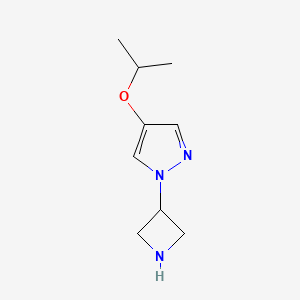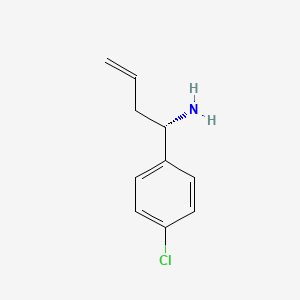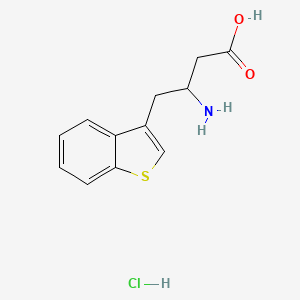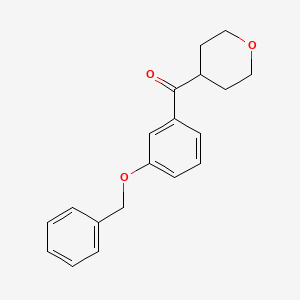
1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole is a synthetic organic compound that features a unique combination of azetidine and pyrazole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as amino alcohols or halogenated amines.
Formation of Pyrazole Ring: The pyrazole ring is usually formed through the reaction of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds.
Coupling of Azetidine and Pyrazole Rings: The final step involves coupling the azetidine and pyrazole rings through nucleophilic substitution or other suitable reactions.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.
Major Products:
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azetidine or pyrazole derivatives.
Wissenschaftliche Forschungsanwendungen
1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound is used in biochemical assays to study enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism of action of 1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways.
Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific structure and functional groups.
Vergleich Mit ähnlichen Verbindungen
- 1-(Azetidin-3-yl)-2-(propan-2-yloxy)ethan-1-one
- Azetidin-3-yl N-(propan-2-yl)carbamate hydrochloride
Comparison: 1-(Azetidin-3-yl)-4-(propan-2-yloxy)-1H-pyrazole is unique due to its specific combination of azetidine and pyrazole rings, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various research applications.
Eigenschaften
Molekularformel |
C9H15N3O |
|---|---|
Molekulargewicht |
181.23 g/mol |
IUPAC-Name |
1-(azetidin-3-yl)-4-propan-2-yloxypyrazole |
InChI |
InChI=1S/C9H15N3O/c1-7(2)13-9-5-11-12(6-9)8-3-10-4-8/h5-8,10H,3-4H2,1-2H3 |
InChI-Schlüssel |
QRCVKTKTHLQPEQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CN(N=C1)C2CNC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![2-[3-(4-Methylphenyl)phenyl]acetic acid](/img/structure/B12091803.png)

![9,10-Bis[(1,1'-biphenyl)-4-yl]anthracene](/img/structure/B12091811.png)
![3-[(2,2,2-Trifluoroethyl)sulfanyl]propan-1-amine](/img/structure/B12091819.png)



